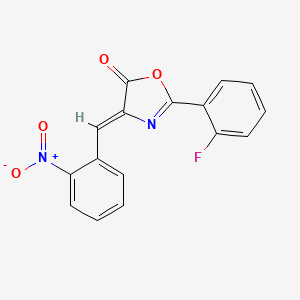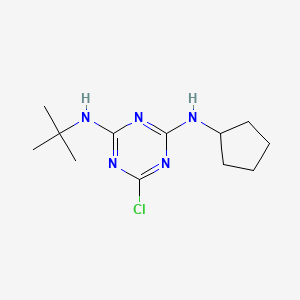![molecular formula C15H12F2N2O2 B5857096 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FBPA, is a compound that is widely used in scientific research. It is a fluorinated derivative of benzamide and is known for its potential as a diagnostic and therapeutic agent in cancer treatment.
Mecanismo De Acción
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide is known to target the glucose transporter protein GLUT1, which is overexpressed in cancer cells. 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide inhibits the uptake of glucose by cancer cells, leading to a decrease in their energy supply and growth. 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have low toxicity in normal cells and tissues. It has been found to accumulate in tumor cells at a higher rate than normal cells, leading to a higher contrast in PET imaging. 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments, including its high purity and low toxicity in normal cells and tissues. However, 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has some limitations, such as its limited solubility in water and its short half-life in the body, which can limit its use in PET imaging.
Direcciones Futuras
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has several potential future directions for research. One direction is the development of more efficient synthesis methods to increase the yield and purity of 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide. Another direction is the optimization of 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide as a diagnostic and therapeutic agent in cancer treatment, including the development of more effective labeling methods for PET imaging and the testing of 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide in combination with other anticancer agents. Additionally, 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has potential applications in other areas of research, such as the imaging of brain tumors and the detection of inflammatory diseases.
Métodos De Síntesis
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide can be synthesized by reacting 3-fluoroaniline with 2-fluoro-2-oxoethyl benzoate in the presence of a base. The reaction yields 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential as a diagnostic and therapeutic agent in cancer treatment. It is known to accumulate in cancer cells due to their increased glucose metabolism, which is known as the Warburg effect. 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide can be labeled with a radioactive isotope, such as fluorine-18, and used in positron emission tomography (PET) imaging to detect cancer cells in the body. 2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has also been tested as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(3-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-10-4-3-5-11(8-10)19-14(20)9-18-15(21)12-6-1-2-7-13(12)17/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNWLXGUWVTALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)


![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)






